molecular formula C9H9ClF3N B7966640 (2-Chloro-4-trifluoromethyl-benzyl)-methyl-amine

(2-Chloro-4-trifluoromethyl-benzyl)-methyl-amine

Cat. No.: B7966640
M. Wt: 223.62 g/mol
InChI Key: ASBMWUDDHUDMSM-UHFFFAOYSA-N
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Description

(2-Chloro-4-trifluoromethyl-benzyl)-methyl-amine is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a benzyl-methyl-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-trifluoromethyl-benzyl)-methyl-amine typically involves the reaction of (2-Chloro-4-trifluoromethyl-benzyl) chloride with methylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles like hydroxide, alkoxide, or thiolate ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Amides, nitriles.

    Reduction: Primary amines.

    Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

(2-Chloro-4-trifluoromethyl-benzyl)-methyl-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity.

Mechanism of Action

The mechanism of action of (2-Chloro-4-trifluoromethyl-benzyl)-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • (2-Chloro-4-trifluoromethyl-benzyl) chloride
  • (2-Chloro-4-trifluoromethyl-benzyl) alcohol
  • (2-Chloro-4-trifluoromethyl-benzyl) bromide

Comparison: (2-Chloro-4-trifluoromethyl-benzyl)-methyl-amine is unique due to the presence of the methyl-amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group enhances its lipophilicity, making it more suitable for applications requiring membrane permeability.

Properties

IUPAC Name

1-[2-chloro-4-(trifluoromethyl)phenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N/c1-14-5-6-2-3-7(4-8(6)10)9(11,12)13/h2-4,14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBMWUDDHUDMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=C(C=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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